molecular formula C18H18BrN3S B4679799 3-[(4-bromobenzyl)thio]-4-(3,4-dimethylphenyl)-5-methyl-4H-1,2,4-triazole

3-[(4-bromobenzyl)thio]-4-(3,4-dimethylphenyl)-5-methyl-4H-1,2,4-triazole

Cat. No. B4679799
M. Wt: 388.3 g/mol
InChI Key: ANIKKNKSIAOFDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-bromobenzyl)thio]-4-(3,4-dimethylphenyl)-5-methyl-4H-1,2,4-triazole is a chemical compound that belongs to the class of triazole compounds. It has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agriculture, and material science.

Mechanism of Action

The mechanism of action of 3-[(4-bromobenzyl)thio]-4-(3,4-dimethylphenyl)-5-methyl-4H-1,2,4-triazole is not fully understood. However, it is believed to exert its antibacterial and antifungal activities by inhibiting the biosynthesis of cell wall components such as peptidoglycan and chitin, respectively. It has also been reported to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
This compound has been found to have minimal toxicity towards mammalian cells. It has been reported to exhibit excellent selectivity towards bacterial and fungal cells, making it a potential candidate for the development of new antibiotics and antifungal agents. In addition, it has been found to inhibit the growth of cancer cells in vitro, indicating its potential as a chemotherapeutic agent.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3-[(4-bromobenzyl)thio]-4-(3,4-dimethylphenyl)-5-methyl-4H-1,2,4-triazole in lab experiments is its high potency towards bacterial and fungal cells. This allows for the use of lower concentrations of the compound, reducing the risk of toxicity towards mammalian cells. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to prepare stock solutions for use in experiments.

Future Directions

There are several future directions for the research on 3-[(4-bromobenzyl)thio]-4-(3,4-dimethylphenyl)-5-methyl-4H-1,2,4-triazole. One direction is to investigate its potential as a corrosion inhibitor in the oil and gas industry. Another direction is to explore its potential as a metal complex ligand for the synthesis of new materials. Additionally, further research is needed to elucidate the mechanism of action of this compound and to identify its potential applications in the development of new antibiotics and antifungal agents.

Scientific Research Applications

3-[(4-bromobenzyl)thio]-4-(3,4-dimethylphenyl)-5-methyl-4H-1,2,4-triazole has shown promising results in various scientific research applications. It has been reported to exhibit potent antibacterial, antifungal, and anticancer activities. In addition, it has been found to have potential applications in the field of material science as a corrosion inhibitor and in the synthesis of metal complexes.

properties

IUPAC Name

3-[(4-bromophenyl)methylsulfanyl]-4-(3,4-dimethylphenyl)-5-methyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrN3S/c1-12-4-9-17(10-13(12)2)22-14(3)20-21-18(22)23-11-15-5-7-16(19)8-6-15/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANIKKNKSIAOFDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=NN=C2SCC3=CC=C(C=C3)Br)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[(4-bromobenzyl)thio]-4-(3,4-dimethylphenyl)-5-methyl-4H-1,2,4-triazole
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3-[(4-bromobenzyl)thio]-4-(3,4-dimethylphenyl)-5-methyl-4H-1,2,4-triazole
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3-[(4-bromobenzyl)thio]-4-(3,4-dimethylphenyl)-5-methyl-4H-1,2,4-triazole
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3-[(4-bromobenzyl)thio]-4-(3,4-dimethylphenyl)-5-methyl-4H-1,2,4-triazole
Reactant of Route 5
3-[(4-bromobenzyl)thio]-4-(3,4-dimethylphenyl)-5-methyl-4H-1,2,4-triazole
Reactant of Route 6
3-[(4-bromobenzyl)thio]-4-(3,4-dimethylphenyl)-5-methyl-4H-1,2,4-triazole

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